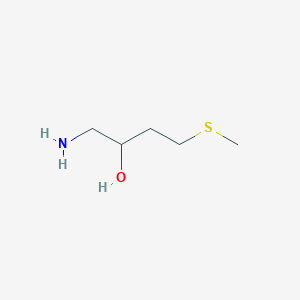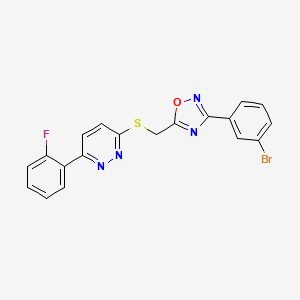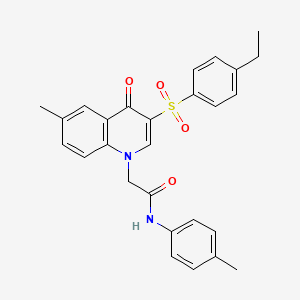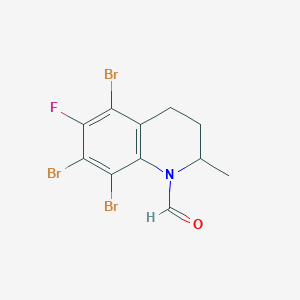![molecular formula C12H17NO2S B2680446 N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide CAS No. 883003-32-5](/img/structure/B2680446.png)
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide, also known as FBPA, is a chemical compound that has been the subject of scientific research due to its potential applications in cancer treatment. FBPA is a prodrug that can be converted into a boron-containing compound, which has been shown to be effective in cancer therapy.
Mécanisme D'action
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is a prodrug that can be converted into a boron-containing compound. The boron atoms in this compound have a high affinity for neutrons, making them effective in BNCT. When N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is administered to a patient, it is taken up by the cancer cells. The boron atoms in the compound then capture the neutrons from the neutron beam, causing nuclear fission and the release of high-energy particles that destroy the cancer cells.
Biochemical and Physiological Effects:
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide has been shown to have low toxicity and is well-tolerated by patients. It is rapidly cleared from the bloodstream and is primarily metabolized by the liver. In preclinical studies, N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide has been shown to accumulate in cancer cells and to be effective in BNCT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in BNCT is that it can be administered orally, making it easier to use than other boron-containing compounds that require intravenous administration. However, one limitation of using N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is that it has a short half-life, which may limit its effectiveness in BNCT.
Orientations Futures
There are several future directions for research on N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide. One direction is to investigate the use of N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop new boron-containing compounds that are more effective in BNCT and have longer half-lives. Finally, research could be conducted to investigate the use of N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion:
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide is a boron-containing compound that has potential applications in cancer treatment. It can be synthesized using a two-step process and has been shown to be effective in BNCT. Further research is needed to investigate the use of N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide in combination with other cancer therapies and to develop new boron-containing compounds that are more effective in BNCT.
Méthodes De Synthèse
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide can be synthesized using a two-step process. The first step involves the reaction of furan-2-ylmethylsulfanyl ethylamine with cyclobutanecarboxylic acid to form the intermediate compound, N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxylic acid. The second step involves the conversion of this intermediate compound into N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide by reacting it with thionyl chloride and then with ammonia.
Applications De Recherche Scientifique
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide has been the subject of scientific research due to its potential applications in cancer treatment. Boron-containing compounds, such as N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide, can be used in boron neutron capture therapy (BNCT), a form of radiation therapy that involves the use of a neutron beam to irradiate boron-containing cells. The boron atoms in the cells capture the neutrons, which then undergo nuclear fission, releasing high-energy particles that destroy the cancer cells.
Propriétés
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(10-3-1-4-10)13-6-8-16-9-11-5-2-7-15-11/h2,5,7,10H,1,3-4,6,8-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIDSZXAMCZODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2680363.png)
![1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2680365.png)


![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)





![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2680382.png)

